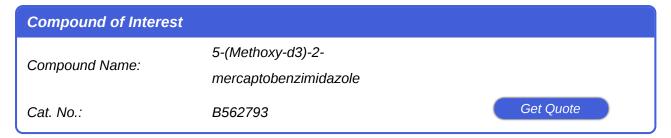


5-(Methoxy-d3)-2-mercaptobenzimidazole chemical properties

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An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole

Introduction

5-(Methoxy-d3)-2-mercaptobenzimidazole is a deuterated isotopologue of 5-methoxy-2-mercaptobenzimidazole. The strategic incorporation of deuterium atoms into the methoxy group creates a heavier, stable isotope-labeled compound. This property makes it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Its primary application is as a reagent and intermediate in the synthesis of labeled bioactive molecules, most notably cyclooxygenase-2 (COX-2) inhibitors and proton pump inhibitors like Omeprazole.[1][2][3][4][5][6][7][8] This guide provides a detailed overview of its chemical properties, synthesis, analytical methods, and applications for researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of **5-(Methoxy-d3)-2-mercaptobenzimidazole** are summarized below. Data for the non-deuterated analogue is included for comparison where specific data for the deuterated compound is not available.



Property	Value	Source
Analyte Name	5-(Methoxy-d3)-2- mercaptobenzimidazole	[1][2]
CAS Number	922730-86-7	[1][2]
Molecular Formula	C ₈ H ₅ D ₃ N ₂ OS	[1][2][3]
Molecular Weight	183.25 g/mol	[1][2][3]
Accurate Mass	183.05	[1][2]
Appearance	Light-Brown Solid	[7]
IUPAC Name	5-(methoxy-d3)-1H- benzo[d]imidazole-2-thiol	[1][2]
Melting Point	253-262 °C (non-deuterated form)	[4][9]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, methanol, and 10% NaOH solution.[5][10]	
Storage Temperature	-20°C or 2-8°C	[1][2][7]

Experimental Protocols Synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole

The synthesis of this labeled compound is a multi-step process that hinges on the initial preparation of a deuterated precursor followed by a cyclization reaction.

Objective: To synthesize **5-(Methoxy-d3)-2-mercaptobenzimidazole** from deuterated precursors.

Methodology: The most direct approach involves the cyclization of 4-(methoxy-d3)-1,2-diaminobenzene with carbon disulfide.[11]



- Precursor Synthesis: The critical starting material, 4-(methoxy-d3)-1,2-diaminobenzene, must be synthesized first. This is typically achieved by introducing the trideuteromethoxy (-OCD₃) group to a suitable aromatic precursor.
- Reaction Setup: In a reaction vessel equipped for reflux, dissolve potassium hydroxide in ethanol.
- Cyclization: Add carbon disulfide to the ethanolic potassium hydroxide solution. The reaction mixture is then cooled.
- Addition of Precursor: Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.
- Reflux: The mixture is heated to reflux and stirred for several hours to ensure the completion of the cyclization reaction.[11]
- Isolation: After reflux, the reaction mixture is cooled. The product is isolated by acidifying the mixture, which causes the desired compound to precipitate out of the solution.[11]
- Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the final, high-purity **5-(Methoxy-d3)-2-mercaptobenzimidazole**.[4]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, verifying the incorporation of the three deuterium atoms (183.25 g/mol).[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Confirms the structure of the molecule by analyzing the chemical shifts and integration of protons on the benzimidazole ring. The characteristic signal for the methoxy protons will be absent.



- ¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the overall structure.[12][13]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the key functional groups present in the molecule, such as the N-H and C=S bonds of the thioamide group within the benzimidazole ring system.[12]
- High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound, typically reported as a percentage of the area under the curve.[6]

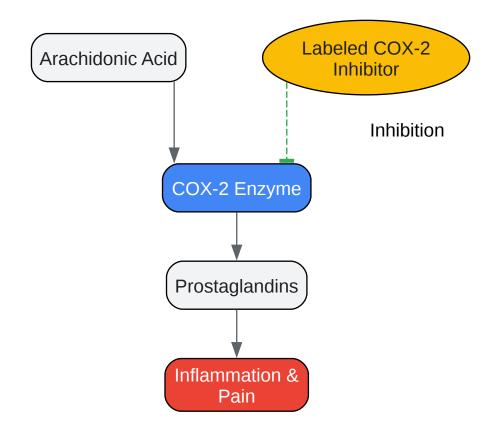
Applications in Drug Development & Biological Context

5-(Methoxy-d3)-2-mercaptobenzimidazole is not typically used as a therapeutic agent itself but is a critical intermediate for creating labeled versions of active pharmaceutical ingredients (APIs).

Synthesis of Labeled COX-2 Inhibitors

The compound is explicitly described as a reagent for the synthesis of labeled COX-2 inhibitors.[1][2][3][6] COX-2 is an enzyme that plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins. Labeled inhibitors are used in drug metabolism and pharmacokinetic (DMPK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.





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Caption: Simplified COX-2 inflammatory pathway and point of inhibition.

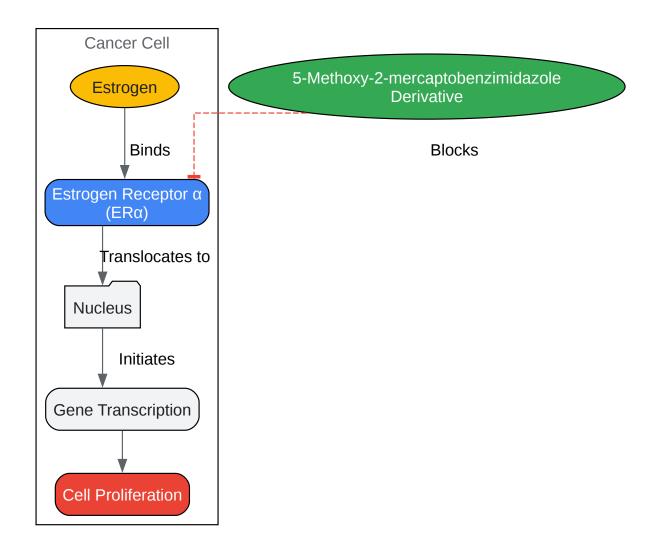
Intermediate for Proton Pump Inhibitors (PPIs)

The non-deuterated analogue, 5-methoxy-2-mercaptobenzimidazole, is a well-established key intermediate in the industrial synthesis of omeprazole, lansoprazole, and rabeprazole.[5][8][10] These drugs are widely used to treat acid-reflux disorders. The use of the deuterated version allows for the creation of labeled PPIs for research purposes.

Derivatives and Potential Therapeutic Pathways

While the primary use is as an intermediate, the core benzimidazole scaffold is of significant interest in medicinal chemistry.[12] Research on derivatives of 5-methoxy-2-mercaptobenzimidazole has explored their potential as anticancer agents. These studies have shown that certain derivatives exhibit cytotoxic activity against breast cancer cell lines, potentially through the inhibition of the estrogen receptor-alpha (ERa) signaling pathway.[12]





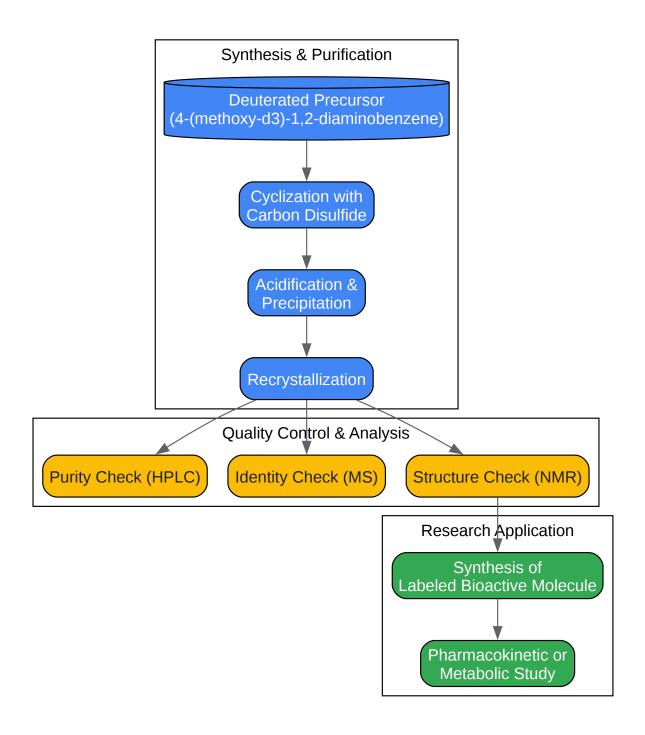
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Caption: Estrogen receptor-alpha (ERa) signaling in breast cancer.

Logical & Experimental Workflow

The overall process from acquiring starting materials to final application in a biological assay follows a structured workflow.





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Caption: Workflow from synthesis to research application.



Conclusion

5-(Methoxy-d3)-2-mercaptobenzimidazole is a specialized chemical reagent with significant utility in the field of drug development. Its role as a stable isotope-labeled intermediate enables crucial preclinical studies that define the metabolic fate and safety profile of new drug candidates, particularly within the classes of COX-2 inhibitors and proton pump inhibitors. The underlying 2-mercaptobenzimidazole scaffold continues to be a source of inspiration for the discovery of new therapeutic agents, highlighting the compound's dual importance as both a research tool and a building block for future medicines.

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